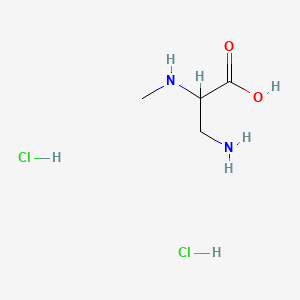
3-Amino-2-(methylamino)propanoic acid dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-(methylamino)propanoic acid dihydrochloride: is a chemical compound with the molecular formula C4H12Cl2N2O2 It is a derivative of amino acids and is often used in research settings due to its unique properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(methylamino)propanoic acid dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the use of 3-Amino-2-(methylamino)propanoic acid as the primary starting material.
Reaction with Hydrochloric Acid: The compound is then reacted with hydrochloric acid to form the dihydrochloride salt. This reaction is usually carried out in an aqueous solution under controlled temperature conditions to ensure complete conversion.
Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the compound in bulk.
Automated Reaction Systems: Automated systems are employed to control the reaction conditions precisely, ensuring consistent quality and yield.
Purification and Quality Control: Advanced purification methods such as chromatography are used, followed by rigorous quality control to meet industry standards.
化学反応の分析
Types of Reactions
3-Amino-2-(methylamino)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
科学的研究の応用
3-Amino-2-(methylamino)propanoic acid dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in biochemical pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of various chemical products and as a reagent in industrial processes.
作用機序
The mechanism of action of 3-Amino-2-(methylamino)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The exact pathways and targets depend on the specific context of its use in research or industrial applications.
類似化合物との比較
Similar Compounds
- 2-Methyl-3-(methylamino)propanoic acid hydrochloride
- 3-Amino-2-(dimethylamino)propanoic acid dihydrochloride
- 3-Hydroxy-2-(methylamino)propanoic acid hydrochloride
Uniqueness
3-Amino-2-(methylamino)propanoic acid dihydrochloride is unique due to its specific structural features and reactivity
生物活性
3-Amino-2-(methylamino)propanoic acid dihydrochloride, also known as 2-amino-3-(methylamino)propanoic acid (BMAA), is a beta-amino acid that has garnered attention for its potential biological activities. This compound is structurally similar to other amino acids but possesses unique properties due to the presence of an additional amino group. Research has focused on its pharmacological effects, particularly in neurobiology and its implications in neurodegenerative diseases.
The molecular formula of this compound is C4H10Cl2N2O2. It is a white crystalline powder that is soluble in water, making it suitable for various biological assays.
BMAA acts primarily as an excitatory amino acid, influencing neurotransmitter systems within the central nervous system. Its mechanism of action is thought to involve:
- Glutamate Receptor Modulation : BMAA has been shown to interact with glutamate receptors, which play a crucial role in synaptic transmission and plasticity.
- Neurotoxicity : Some studies suggest that BMAA may induce neurotoxic effects, potentially contributing to the development of conditions such as amyotrophic lateral sclerosis (ALS) and Parkinson's disease due to its excitotoxic properties .
Neuropharmacological Effects
Research indicates that BMAA may have significant neuropharmacological effects:
- Excitatory Neurotransmission : BMAA can enhance excitatory neurotransmission by mimicking glutamate, leading to increased neuronal firing rates in certain brain regions.
- Neurodegenerative Disease Association : Epidemiological studies have linked BMAA exposure to higher incidences of ALS and other neurodegenerative diseases, particularly in populations consuming cycad seeds, which naturally contain BMAA .
Bioavailability and Pharmacokinetics
Studies have demonstrated that BMAA has high oral bioavailability. In a study involving cynomolgus monkeys, approximately 80% of administered BMAA was absorbed into systemic circulation after oral dosing, indicating effective gastrointestinal absorption and distribution .
Case Studies
- Epidemiological Studies : Research conducted in the Western Pacific region has shown a correlation between dietary intake of cycad plants (which contain BMAA) and increased rates of ALS-PD. This association highlights the potential risks associated with BMAA consumption .
- Animal Models : In rat models, BMAA administration resulted in significant alterations in motor function and behavior, supporting the hypothesis that it may contribute to neurodegeneration through excitotoxic mechanisms .
Comparative Analysis
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| BMAA | BMAA Structure | Excitatory neurotransmitter; linked to ALS |
| Glutamate | Glutamate Structure | Primary excitatory neurotransmitter; essential for cognitive functions |
| Aspartate | Aspartate Structure | Excitatory neurotransmitter; involved in synaptic plasticity |
特性
CAS番号 |
17289-22-4 |
|---|---|
分子式 |
C4H11ClN2O2 |
分子量 |
154.59 g/mol |
IUPAC名 |
3-amino-2-(methylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C4H10N2O2.ClH/c1-6-3(2-5)4(7)8;/h3,6H,2,5H2,1H3,(H,7,8);1H |
InChIキー |
TUZJUNUBLHLFOR-UHFFFAOYSA-N |
SMILES |
CNC(CN)C(=O)O.Cl.Cl |
正規SMILES |
CNC(CN)C(=O)O.Cl |
純度 |
95% |
同義語 |
Propionic acid, 3-amino-2-(methylamino)-, dihydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















